2-(butylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one -

2-(butylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-4371590
CAS Number:
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one Oxime

Compound Description: This compound is a racemic inhibitor of Heat-shock protein 90 (Hsp90), a molecular chaperone involved in stabilizing oncogenic signaling proteins. It acts on the N-terminal adenosine triphosphate (ATP) site of Hsp90. Research has focused on resolving its enantiomers to evaluate their individual inhibitory activity against Hsp90 and subsequent antitumor effects. []

Relevance: This compound shares a similar core structure with 2-(Butylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, particularly the quinazolinone moiety. The variations lie in the substitutions on the phenyl ring and the presence of an oxime group. This structural similarity suggests potential overlapping biological activities and makes it relevant for understanding structure-activity relationships within this class of compounds. []

(S)-2-Amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one Oxime

Compound Description: This compound is the (S)-enantiomer of the aforementioned Hsp90 inhibitor. Studies have identified it as a more potent Hsp90 inhibitor compared to its racemic mixture and the (R)-enantiomer. It exhibits significant antitumor activity in various human cancer xenograft models, highlighting its potential as a therapeutic agent. []

Relevance: The (S)-enantiomer maintains the core structural similarity with 2-(Butylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone. Its enhanced potency as an Hsp90 inhibitor compared to the racemate emphasizes the importance of stereochemistry in biological activity. This finding suggests that investigating the stereochemistry of 2-(Butylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone could be crucial for optimizing its biological activity. []

2-Amino-7-(furanyl)-7,8-dihydro-5(6H)-quinazolinone (NKY80)

Compound Description: NKY80 acts as an adenylyl cyclase (AC) inhibitor. While often cited as an AC5-selective inhibitor, research demonstrates that it does not significantly discriminate between AC5 and AC6 isoforms. [, , ]

Relevance: This compound, like 2-(Butylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, contains the core structure of a quinazolinone ring. Differences lie in the substitution at the 7-position, where NKY80 has a furanyl group, and the target compound has a phenyl group. Investigating the structure-activity relationship of these compounds could provide insights into the role of these substituents in their interaction with various biological targets, including AC isoforms. [, , ]

Relevance: Although structurally different from 2-(Butylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, SQ22,536's activity as an AC inhibitor and its inclusion alongside NKY80 in several studies suggests a potential link in their mechanisms of action. These parallels, despite their structural differences, underscore the complexity of enzyme-inhibitor interactions and highlight the importance of comprehensively evaluating compounds for potential off-target effects and selectivity profiles. [, , ]

Properties

Product Name

2-(butylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

2-(butylamino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C18H21N3O/c1-2-3-9-19-18-20-12-15-16(21-18)10-14(11-17(15)22)13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3,(H,19,20,21)

InChI Key

JXGWERRQHARVSH-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3

Canonical SMILES

CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.